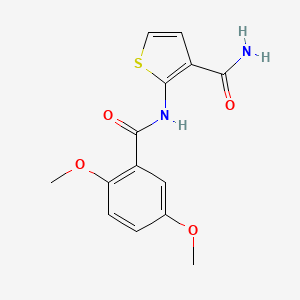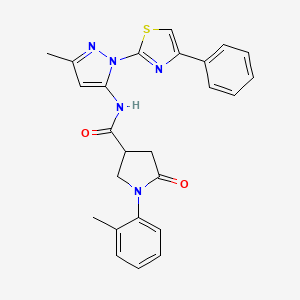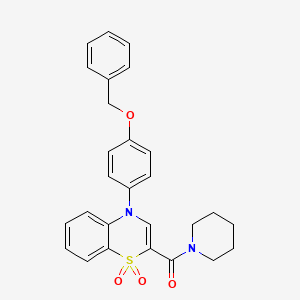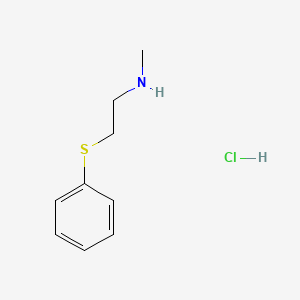amine hydrochloride CAS No. 1158607-79-4](/img/structure/B2866346.png)
[(2,3-Dichlorophenyl)methyl](propan-2-yl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2,3-Dichlorophenyl)methyl](propan-2-yl)amine hydrochloride, also known as ephedrine hydrochloride, is a sympathomimetic drug that has been used for centuries in traditional Chinese medicine. It is commonly used as a bronchodilator and decongestant, as well as a stimulant and appetite suppressant. In recent years, ephedrine hydrochloride has gained popularity as a performance-enhancing drug and weight loss supplement.
Applications De Recherche Scientifique
Anticancer Activity
The compound has been designed, synthesized, and screened for its in vitro antibreast cancer activity . It was tested using human breast adenocarcinoma cell lines (MCF-7) and showed promising results as a cytotoxic agent with an IC50 of 42.30 µM. Additionally, it demonstrated a good anti-inflammatory effect in a hemolysis assay, indicating a nonhemolytic and nontoxic effect on human blood cells .
Anti-inflammatory Effects
Apart from its anticancer properties, this compound has also been studied for its anti-inflammatory activity . The in vitro studies suggest that it can act as a good anti-inflammatory agent .
Neuroprotective Properties
Thiazolidinedione derivatives, which are structurally related to this compound, have shown the ability to pass the blood–brain barrier (BBB). These derivatives possess neuroprotective abilities , which could potentially be explored in the context of (2,3-Dichlorophenyl)methylamine hydrochloride .
Antidepressant Synthesis
The compound is structurally similar to molecules used in the synthesis of antidepressants. Metal-catalyzed reactions involving similar compounds have been reviewed for their role in creating antidepressant molecules, highlighting the potential of (2,3-Dichlorophenyl)methylamine hydrochloride in this field .
Cyclin Dependent Kinase 2 (CDK2) Inhibition
The docking results against CDK2 (PDB ID: 3QQK) provided insights into the compound’s inhibitory activity. CDK2, in complex with its cyclins, regulates the cell cycle at the G1/S transition, and the compound’s affinity for CDK2 suggests a potential application in cancer prevention by targeting cyclin A and CDK2 .
Antimicrobial Properties
While specific studies on the antimicrobial properties of (2,3-Dichlorophenyl)methylamine hydrochloride were not found, related thiazolidinedione derivatives are known to possess antimicrobial properties . This suggests a potential research avenue for the compound .
Antidiabetic Activity
Similarly, thiazolidinedione derivatives are recognized for their antidiabetic effects . Given the structural similarities, (2,3-Dichlorophenyl)methylamine hydrochloride could be investigated for its potential antidiabetic applications .
Antioxidant and Antiviral Effects
The broader family of thiazolidinediones, to which this compound is related, is known to exhibit antioxidant and antiviral activities . These properties present another area of application for (2,3-Dichlorophenyl)methylamine hydrochloride, warranting further research .
Propriétés
IUPAC Name |
N-[(2,3-dichlorophenyl)methyl]propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N.ClH/c1-7(2)13-6-8-4-3-5-9(11)10(8)12;/h3-5,7,13H,6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTDNDZMLDRPBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C(=CC=C1)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,3-Dichlorophenyl)methyl](propan-2-yl)amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2866265.png)
![1-isobutyl-3-[4-(3-methylbenzoyl)piperazin-1-yl]quinoxalin-2(1H)-one](/img/structure/B2866266.png)
![2-[(2,6-Dimethylphenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2866268.png)

![1-(benzo[d]thiazol-2-yl)azetidin-3-yl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B2866270.png)

![6-[(5Z)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2866274.png)
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2866275.png)
![N-[4-(4-morpholinyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B2866276.png)


![1-[4-(3-Methylphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2866281.png)
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2866282.png)
